Substance P (4-11), pro(4)-trp(7,9)-

Description

Properties

IUPAC Name |

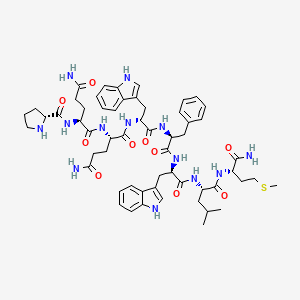

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H75N13O10S/c1-32(2)26-44(54(77)64-40(50(60)73)23-25-81-3)67-56(79)47(29-35-31-63-39-17-10-8-15-37(35)39)70-55(78)45(27-33-12-5-4-6-13-33)68-57(80)46(28-34-30-62-38-16-9-7-14-36(34)38)69-53(76)43(20-22-49(59)72)66-52(75)42(19-21-48(58)71)65-51(74)41-18-11-24-61-41/h4-10,12-17,30-32,40-47,61-63H,11,18-29H2,1-3H3,(H2,58,71)(H2,59,72)(H2,60,73)(H,64,77)(H,65,74)(H,66,75)(H,67,79)(H,68,80)(H,69,76)(H,70,78)/t40-,41+,42-,43-,44-,45-,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDLZDVAMNRAV-UYPBBLEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H75N13O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81039-85-2 |

Source

|

| Record name | Substance P (4-11), pro(4)-trp(7,9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Substance P (4-11), pro(4)-trp(7,9)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (4-11), pro(4)-trp(7,9)-, a synthetic C-terminal fragment of the neuropeptide Substance P (SP), functions primarily as a competitive antagonist of the neurokinin-1 (NK1) receptor. By competitively binding to the NK1 receptor, it effectively blocks the physiological actions of Substance P, a key mediator in pain transmission, inflammation, and various other central and peripheral nervous system processes. This technical guide provides a comprehensive overview of the mechanism of action of Substance P (4-11), pro(4)-trp(7,9)-, detailing its interaction with the NK1 receptor, its impact on downstream signaling pathways, and its pharmacological characteristics. The guide includes quantitative data on its antagonist potency, detailed experimental protocols for its characterization, and visual representations of the relevant signaling cascades and experimental workflows.

Introduction

Substance P (SP) is an undecapeptide member of the tachykinin family of neuropeptides, playing a crucial role in nociception, neurogenic inflammation, and mood and anxiety regulation[1]. Its biological effects are primarily mediated through the activation of the G protein-coupled neurokinin-1 (NK1) receptor[1]. The development of selective NK1 receptor antagonists has been a significant focus of research for therapeutic interventions in pain, emesis, and psychiatric disorders.

Substance P (4-11), pro(4)-trp(7,9)- is a modified octapeptide fragment of Substance P, designed to act as an antagonist at the NK1 receptor. Its structure, with proline at position 4 and tryptophan at positions 7 and 9, confers a high affinity for the receptor while preventing its activation. This document will elucidate the core mechanisms by which this antagonist exerts its effects.

Mechanism of Action: NK1 Receptor Antagonism

The primary mechanism of action of Substance P (4-11), pro(4)-trp(7,9)- is competitive antagonism at the NK1 receptor. It binds to the same site as the endogenous ligand, Substance P, but fails to induce the conformational change necessary for receptor activation and subsequent intracellular signaling.

Receptor Binding and Selectivity

Substance P (4-11), pro(4)-trp(7,9)- displays selectivity for the NK1 receptor over other tachykinin receptors (NK2 and NK3). However, its potency and selectivity can vary across different tissues and species, suggesting potential interactions with different receptor subtypes or conformations[2]. Some studies have also indicated that at higher concentrations, it may exhibit non-specific effects or interact with other receptor systems[3].

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Agonist | Assay Type | Reference |

| pA2 | < 4.8 | Guinea-pig ileum myenteric plexus | Eledoisin | [3H]-Acetylcholine Release | [4] |

Note: The pA2 value is a measure of the antagonist's potency, with a lower value indicating lower potency. In the cited study, this compound was found to be markedly less potent than other undecapeptide antagonists.

Partial Agonist Activity

It is crucial to note that in some experimental systems, Substance P (4-11), pro(4)-trp(7,9)- can exhibit partial agonist activity. For instance, at a concentration of 10 µM, it has been shown to induce a significant stimulatory response in the guinea-pig ileum, amounting to approximately 50% of the maximal response to the full agonist eledoisin[4][5]. This dual activity as both an antagonist and a partial agonist highlights the complexity of its pharmacological profile and is an important consideration in experimental design and data interpretation.

Impact on Downstream Signaling Pathways

The NK1 receptor is a pleiotropic G protein-coupled receptor, primarily coupling to Gq/11 and Gs proteins to initiate distinct intracellular signaling cascades. By blocking the binding of Substance P, Substance P (4-11), pro(4)-trp(7,9)- inhibits these downstream pathways.

Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway

Activation of the NK1 receptor by Substance P leads to the activation of phospholipase C (PLC) via the Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). Substance P (4-11), pro(4)-trp(7,9)- competitively inhibits this entire cascade by preventing the initial receptor activation.

References

- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

An In-Depth Technical Guide on [Pro(4), Trp(7,9)]-Substance P (4-11) as a Neurokinin-1 (NK1) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a principal ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes including pain transmission, inflammation, and mood disorders. The development of potent and selective NK1 receptor antagonists is a key area of research for novel therapeutics. This technical guide focuses on the synthetic peptide analog, [Pro(4), Trp(7,9)]-Substance P (4-11), a competitive antagonist of the NK1 receptor. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The antagonist potency of [Pro(4), Trp(7,9)]-Substance P (4-11) and its analogs has been evaluated in various in vitro systems. The following tables summarize the available quantitative data to facilitate comparison.

| Compound | Assay Type | Tissue/Cell Line | Agonist | pA2 Value | Reference |

| [D-Pro4,D-Trp7,9,10]-SP(4-11) | Functional Assay (Acetylcholine Release) | Guinea-pig ileum myenteric plexus | Eledoisin | < 4.8 | [1] |

Mechanism of Action: NK1 Receptor Signaling

[Pro(4), Trp(7,9)]-Substance P (4-11) exerts its antagonistic effect by competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous agonist, Substance P. This blockade inhibits the downstream signaling cascades initiated by receptor activation. The NK1 receptor primarily couples to Gq and Gs G-proteins, leading to the activation of multiple intracellular pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of NK1 receptor antagonists. The following are generalized protocols for key experiments that can be adapted for the study of [Pro(4), Trp(7,9)]-Substance P (4-11).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

-

Radiolabeled NK1 receptor agonist (e.g., [³H]Substance P).

-

[Pro(4), Trp(7,9)]-Substance P (4-11) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled Substance P).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of [Pro(4), Trp(7,9)]-Substance P (4-11).

-

For total binding wells, add assay buffer instead of the antagonist.

-

For non-specific binding wells, add a high concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the antagonist and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of the antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Materials:

-

Cells stably expressing the NK1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Substance P at a concentration that elicits a submaximal response (e.g., EC80).

-

[Pro(4), Trp(7,9)]-Substance P (4-11) at various concentrations.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Seed the NK1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of [Pro(4), Trp(7,9)]-Substance P (4-11) to the wells and incubate for a specific period.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of Substance P to all wells to stimulate the cells.

-

Immediately begin kinetic measurement of the fluorescence intensity over time.

-

Determine the inhibitory effect of the antagonist by measuring the reduction in the agonist-induced calcium peak.

-

Calculate the IC50 value of the antagonist from the concentration-response curve.

Tissue-Based Assay: Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to assess the antagonist's effect on agonist-induced smooth muscle contraction.

Materials:

-

Isolated guinea pig ileum segments.

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Substance P.

-

[Pro(4), Trp(7,9)]-Substance P (4-11).

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

Obtain a cumulative concentration-response curve for Substance P-induced contractions.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of [Pro(4), Trp(7,9)]-Substance P (4-11) for a set period.

-

Obtain a second cumulative concentration-response curve for Substance P in the presence of the antagonist.

-

Repeat steps 4-6 with increasing concentrations of the antagonist.

-

Analyze the data using a Schild plot to determine the pA2 value and the nature of the antagonism (competitive or non-competitive).

Experimental and Logical Workflow

The characterization of a novel NK1 receptor antagonist like [Pro(4), Trp(7,9)]-Substance P (4-11) typically follows a structured workflow from initial screening to in-depth functional analysis.

Conclusion

[Pro(4), Trp(7,9)]-Substance P (4-11) is a valuable pharmacological tool for investigating the roles of the NK1 receptor. Its characterization as a competitive antagonist provides a basis for the design and development of novel therapeutic agents targeting the Substance P/NK1 receptor system. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of this and other potential NK1 receptor modulators. Further studies are warranted to fully elucidate its in vivo efficacy and therapeutic potential.

References

In Vivo Effects of Substance P (4-11) Analogs on Nociception: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the in vivo effects of C-terminal Substance P (SP) fragment analogs, specifically those with proline and tryptophan substitutions at positions 4, 7, and 9, on nociception. While the specific peptide "Substance P (4-11), pro(4)-trp(7,9)-" is not extensively characterized in publicly available literature, this document focuses on closely related and well-studied antagonists, such as [D-Pro2,D-Trp7,9]-SP and [D-Pro4,D-Trp7,9,10]SP-(4-11), which share key structural modifications. The data and protocols presented herein are synthesized from various preclinical studies and are intended to serve as a foundational resource for researchers exploring the therapeutic potential of Substance P antagonists in pain modulation.

Introduction to Substance P and Nociception

Substance P, an eleven-amino-acid neuropeptide, is a key player in the transmission of pain signals.[1] It is released from the terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli.[2] By binding to its high-affinity neurokinin-1 (NK1) receptor, Substance P facilitates the propagation of pain signals to higher brain centers.[2] Consequently, antagonists of the NK1 receptor have been a major focus of analgesic drug development. The C-terminal fragment of Substance P, particularly residues 4-11, is crucial for its biological activity. Synthetic analogs with modifications in this region, such as the substitution of proline at position 4 and tryptophan at positions 7 and 9, have been developed to act as potent and selective antagonists.

Quantitative Effects of Substance P (4-11) Analogs on Nociception

The antinociceptive properties of Substance P (4-11) analogs have been evaluated in various animal models of pain. The following tables summarize the quantitative data from key in vivo studies.

| Animal Model | Substance P Analog | Administration Route | Dose | Antinociceptive Effect | Reference |

| Rat | [D-Pro2,D-Trp7,9]-SP | Intrathecal | 2.0 µg | Increased latency in hot-plate and tail-flick tests. | [3] |

| Mouse | [D-Pro2, D-Trp7,9] SP | Intrathecal | Dose-dependent | Inhibition of NMDA-induced licking, biting, and scratching. | [4] |

| Mouse | [D-Arg1, D-Trp7,9, Leu11] SP (Spantide) | Intrathecal | Dose-dependent | Inhibition of NMDA-induced behavioral responses. | [4] |

Note: The specific analog "Substance P (4-11), pro(4)-trp(7,9)-" has not been extensively reported in vivo. The data presented is for structurally similar antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the common experimental protocols used to assess the in vivo effects of Substance P (4-11) analogs on nociception.

Animal Models

-

Species: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A period of acclimatization to the laboratory conditions and handling is essential before any experimental procedures.

Substance Administration

-

Intrathecal (i.t.) Injection: For targeting spinal mechanisms of nociception, direct injection into the subarachnoid space is performed.

-

Procedure: Under light anesthesia (e.g., isoflurane), a small incision is made over the lumbar spine. A Hamilton syringe with a fine-gauge needle is used to penetrate the dura mater, and the substance is slowly infused. The site of injection is then sutured.

-

Nociceptive Assays

-

Principle: This test measures the latency of a thermal pain response.[5]

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature is used.

-

Procedure:

-

The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).[6]

-

The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[5]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[6]

-

Baseline latencies are determined before substance administration, and post-administration latencies are measured at various time points.

-

-

Principle: This assay assesses the spinal reflex to a thermal stimulus.[7]

-

Apparatus: A tail-flick meter that focuses a beam of radiant heat on the animal's tail.[8]

-

Procedure:

-

The rat or mouse is gently restrained, and its tail is positioned in the apparatus.

-

The radiant heat source is activated, and the time taken for the animal to "flick" its tail out of the beam is automatically recorded.[8]

-

A cut-off time is used to avoid tissue injury.

-

Measurements are taken before and after the administration of the test compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Substance P and its Antagonists

The following diagram illustrates the proposed signaling cascade initiated by Substance P binding to the NK1 receptor and its inhibition by antagonists.

Caption: Substance P signaling cascade and antagonist inhibition.

Experimental Workflow for In Vivo Nociceptive Testing

The diagram below outlines a typical experimental workflow for evaluating the antinociceptive effects of a Substance P analog.

Caption: A typical workflow for in vivo nociceptive testing.

Conclusion

References

- 1. An antagonist of substance P N-terminal fragments, D-substance P(1-7), reveals that both nociceptive and antinociceptive effects are induced by substance P N-terminal activity during noxious chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. capsaicin: Topics by Science.gov [science.gov]

- 3. Antinociceptive and neurotoxic actions of substance P analogues in the rat's spinal cord after intrathecal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of substance P analogues on the scratching, biting and licking response induced by intrathecal injection of N-methyl-D-aspartate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. harvardapparatus.com [harvardapparatus.com]

The Role of [D-Pro4, D-Trp7,9]-Substance P (4-11) in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from peripheral sensory nerve endings, leading to vasodilation, increased vascular permeability (plasma extravasation), and mast cell degranulation. A key mediator in this cascade is Substance P (SP), an undecapeptide that exerts its pro-inflammatory effects primarily through the neurokinin-1 (NK1) receptor.[1][2] The development of potent and selective antagonists for the NK1 receptor is a critical area of research for novel anti-inflammatory therapeutics. This technical guide focuses on the role of a specific Substance P fragment analogue, [D-Pro4, D-Trp7,9]-Substance P (4-11), as a tool to investigate and potentially mitigate neurogenic inflammation. This peptide is a potent antagonist of Substance P, effectively blocking its inflammatory actions.[3]

Core Mechanism of Action

[D-Pro4, D-Trp7,9]-Substance P (4-11) functions as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from initiating the downstream signaling cascades that lead to the cardinal signs of neurogenic inflammation. The introduction of D-amino acids at positions 4, 7, and 9 enhances the peptide's resistance to degradation and improves its antagonist potency.

The primary signaling pathway initiated by Substance P binding to the NK1 receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in vasodilation, increased vascular permeability, and the degranulation of mast cells, releasing histamine and other pro-inflammatory mediators. [D-Pro4, D-Trp7,9]-Substance P (4-11) effectively blocks these events by preventing the initial binding of Substance P to the NK1 receptor.

Signaling Pathway of Neurogenic Inflammation and its Inhibition

Caption: Signaling pathway of neurogenic inflammation and its inhibition by [D-Pro4, D-Trp7,9]-Substance P (4-11).

Quantitative Data on the Efficacy of Substance P Antagonists

The following table summarizes quantitative data on the inhibitory effects of [D-Pro4, D-Trp7,9]-Substance P (4-11) and a closely related analogue in various models of neurogenic inflammation. Due to the limited availability of data on the exact peptide, results for the highly similar antagonist [D-Pro4, D-Trp7,9,10]-Substance P (4-11) are also included for comparative purposes.

| Antagonist | Model | Species | Measured Outcome | Dose/Concentration | Inhibition (%) | Reference |

| [D-Pro4, D-Trp7,9,10]-SP(4-11) | Carrageenan-induced knee joint inflammation | Rat | Swelling | Pretreatment | 93 | [4] |

| [D-Pro4, D-Trp7,9,10]-SP(4-11) | Antidromic stimulation of trigeminal nerve | Rat | Plasma extravasation | Not specified | Significant reduction | [5] |

| [D-Pro4, D-Trp7,9]-SP(4-11) | Substance P-induced hypotension | Rat (anesthetized) | Decrease in blood pressure | Not specified | Potent inhibition | [3] |

| [D-Pro4, D-Trp7,9]-SP(4-11) | Substance P-induced vasodilation | Rabbit (perfused heart) | Vasodilation | Not specified | Inhibition | [3] |

| [D-Pro4, D-Trp7,9]-SP(4-11) | Substance P-induced smooth muscle contraction | Guinea pig (ileum) | Contraction | Not specified | Inhibition | [3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

[D-Pro4, D-Trp7,9]-Substance P (4-11) solution (various concentrations)

-

Plethysmometer

-

Calipers

Procedure:

-

Acclimatize rats to the experimental environment for at least one hour before the experiment.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer [D-Pro4, D-Trp7,9]-Substance P (4-11) or vehicle control intraperitoneally or subcutaneously at a predetermined time before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Antidromic Plasma Extravasation in Rat Skin

This protocol is used to quantify the increase in vascular permeability, a hallmark of neurogenic inflammation.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

Evans Blue dye (20 mg/kg in sterile saline)

-

[D-Pro4, D-Trp7,9]-Substance P (4-11) solution

-

Stimulating electrodes

-

Formamide

Procedure:

-

Anesthetize the rat and cannulate the femoral vein for intravenous injections.

-

Expose the saphenous nerve and place stimulating electrodes on the distal end of the cut nerve.

-

Administer [D-Pro4, D-Trp7,9]-Substance P (4-11) or vehicle control intravenously 10 minutes before nerve stimulation.

-

Inject Evans Blue dye intravenously.

-

Stimulate the saphenous nerve antidromically (e.g., 10 V, 1 ms, 5 Hz for 5 minutes).

-

After a set time, perfuse the animal with saline to remove intravascular dye.

-

Dissect the skin from the innervated area and a control area.

-

Extract the Evans Blue dye from the skin samples using formamide at 60°C for 24 hours.

-

Measure the absorbance of the formamide extracts at 620 nm.

-

Quantify the amount of extravasated dye and calculate the percentage of inhibition.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Materials:

-

Rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3)

-

Substance P solution

-

[D-Pro4, D-Trp7,9]-Substance P (4-11) solution

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

96-well plates

-

Plate reader

Procedure:

-

Isolate RPMCs from the peritoneal cavity of rats or culture a mast cell line.

-

Wash and resuspend the cells in Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of [D-Pro4, D-Trp7,9]-Substance P (4-11) or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with an optimal concentration of Substance P for 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and lyse the cell pellet with Triton X-100 to determine the total enzyme content.

-

Measure the release of β-hexosaminidase by adding pNAG substrate to the supernatant and cell lysate samples and incubating at 37°C.

-

Stop the reaction with a stop buffer and measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by the antagonist.

Experimental Workflow

Caption: General experimental workflow for evaluating the efficacy of [D-Pro4, D-Trp7,9]-Substance P (4-11).

Conclusion

[D-Pro4, D-Trp7,9]-Substance P (4-11) is a valuable pharmacological tool for the study of neurogenic inflammation. Its potent antagonism of the NK1 receptor allows for the elucidation of the role of Substance P in various inflammatory models. The quantitative data, although limited for this specific analogue, strongly suggest its efficacy in reducing key inflammatory responses such as edema and plasma extravasation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and similar NK1 receptor antagonists in inflammatory diseases. Further dose-response studies are warranted to fully characterize the in vivo and in vitro potency of [D-Pro4, D-Trp7,9]-Substance P (4-11) and to establish its potential as a lead compound for drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trigeminal antidromic vasodilation and plasma... [experts.mcmaster.ca]

- 4. Plasma extravasation in the skin and pelvic organs evoked by antidromic stimulation of the lumbosacral dorsal roots of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

The Impact of Substance P Analog [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a potent mediator of smooth muscle contraction, inflammation, and pain transmission.[1] Its effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The development of specific antagonists for tachykinin receptors is a critical area of research for potential therapeutic interventions in various smooth muscle-related disorders. This technical guide focuses on a key C-terminal fragment analog of Substance P, [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11), a notable antagonist in the scientific literature. This document provides a comprehensive overview of its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its study.

While direct quantitative data for [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) is limited in readily available literature, this guide will focus on the closely related and extensively studied analog, [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-Substance P (4-11) , to provide a robust framework for understanding the pharmacological profile of this class of antagonists.

Mechanism of Action: Competitive Antagonism at Tachykinin Receptors

[D-Pro⁴,D-Trp⁷,⁹,¹⁰]-Substance P (4-11) functions as a competitive antagonist at tachykinin receptors, primarily targeting the NK1 receptor.[2][3] By binding to the receptor, it prevents the endogenous ligand, Substance P, from initiating the signaling cascade that leads to smooth muscle contraction.

The binding of Substance P to its NK1 receptor typically activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration is a primary trigger for the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of smooth muscle contraction.

[D-Pro⁴,D-Trp⁷,⁹,¹⁰]-Substance P (4-11) competitively inhibits the initial binding of Substance P, thereby blocking this entire downstream signaling pathway and preventing the rise in intracellular calcium, ultimately leading to the inhibition of smooth muscle contraction.

Data Presentation: Quantitative Analysis of Antagonist Potency

The potency of a competitive antagonist is often quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. The following table summarizes the reported pA₂ values for [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-Substance P (4-11) in various smooth muscle preparations.

| Antagonist | Preparation | Agonist | pA₂ Value | Reference |

| [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-SP(4-11) | Guinea-pig ileum | Eledoisin | < 4.8 | [4][5] |

| [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-SP(4-11) | Rat duodenum | Tachykinins | Schild plot slope ≠ 1 | [2] |

| [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-SP(4-11) | Guinea-pig bladder | Tachykinins | Ineffective up to 32 µM | [2] |

Note: A Schild plot slope that does not differ significantly from unity is indicative of competitive antagonism. A slope deviating from 1 may suggest a more complex interaction or a heterogeneous receptor population in the tissue.[2]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contraction Assay

This protocol outlines the methodology for assessing the effect of [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) on agonist-induced smooth muscle contraction using an isolated organ bath system.

Materials:

-

Isolated tissue (e.g., guinea-pig ileum, rat urinary bladder)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂

-

Substance P (agonist)

-

[D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) (antagonist)

-

Isolated organ bath system with force-displacement transducer and data acquisition software

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS. For tubular organs like the ileum, longitudinal or circular strips can be prepared.

-

Mounting: Mount the tissue strip in the organ bath chamber containing warmed, aerated PSS. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 gram for guinea-pig ileum). During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Test: Elicit a contraction with a standard depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Agonist Dose-Response Curve (Control): Cumulatively add increasing concentrations of Substance P to the bath and record the contractile response until a maximal effect is achieved. Wash the tissue thoroughly to allow it to return to baseline.

-

Antagonist Incubation: Introduce a known concentration of [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) into the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Dose-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative addition of Substance P and record the contractile responses.

-

Data Analysis: Compare the agonist dose-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates antagonism. Calculate the pA₂ value using a Schild plot analysis.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) in isolated smooth muscle cells in response to Substance P and its inhibition by [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11).

Materials:

-

Isolated smooth muscle cells

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Substance P

-

[D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11)

-

Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

-

Cell Preparation: Isolate smooth muscle cells from the desired tissue using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm to establish a baseline [Ca²⁺]i.

-

Agonist Stimulation: Add Substance P to the cell chamber and continuously record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca²⁺]i.

-

Antagonist Inhibition: In a separate experiment, pre-incubate the Fura-2 loaded cells with [D-Pro⁴,D-Trp⁷,⁹]-Substance P (4-11) for a defined period before adding Substance P.

-

Data Analysis: Convert the fluorescence ratios to [Ca²⁺]i concentrations using a calibration procedure. Compare the magnitude and kinetics of the Ca²⁺ transient in the presence and absence of the antagonist.

Mandatory Visualizations

Caption: Substance P signaling pathway and antagonist inhibition.

References

- 1. wjgnet.com [wjgnet.com]

- 2. An examination of the pharmacology of two substance P antagonists and the evidence for tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptors for substance P. III. Classification by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of [Pro⁴,Trp⁷,⁹]-Substance P (4-11): A Potent NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of the potent and selective Neurokinin-1 (NK1) receptor antagonist, [Pro⁴,Trp⁷,⁹]-Substance P (4-11). This peptide analog, a modification of the C-terminal fragment of Substance P, has been instrumental in elucidating the physiological roles of the NK1 receptor and has served as a foundational tool in the development of novel therapeutics. This document details its synthesis, in vitro and in vivo bioactivity, and the signaling pathways it modulates.

Introduction: The Dawn of Substance P Antagonism

The discovery of Substance P in 1931 by von Euler and Gaddum marked a pivotal moment in neuroscience and pharmacology. This undecapeptide was found to elicit potent vasodilatory and smooth muscle contractile effects. For decades, the lack of specific antagonists hampered the detailed investigation of its physiological roles. The 1980s saw a surge in the development of peptidic antagonists, leading to the synthesis of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) and its analogs. These compounds were among the first to demonstrate potent and competitive antagonism at the NK1 receptor, paving the way for a deeper understanding of Substance P's involvement in pain, inflammation, and other pathophysiological processes.

Discovery and Synthesis

The development of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) was a result of systematic structure-activity relationship (SAR) studies on the Substance P molecule. Researchers identified that the C-terminal fragment of Substance P was crucial for its biological activity. By introducing specific D-amino acid substitutions, they aimed to create analogs with retained receptor affinity but lacking intrinsic agonist activity.

The synthesis of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) and its related analogs is achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual solid-phase synthesis of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-D-Trp-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Pro-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Met-OH) by dissolving it in DMF with DIC and HOBt. Add the activated amino acid to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Leu, D-Trp, Phe, D-Trp, Gln(Trt), Gln(Trt), and D-Pro.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Pharmacological Characterization

[Pro⁴,Trp⁷,⁹]-Substance P (4-11) is a potent and competitive antagonist of the NK1 receptor. Its antagonist activity has been characterized in a variety of in vitro and in vivo models.

Quantitative Data

The antagonist potency of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) is typically quantified by its pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

| Preparation | Agonist | Antagonist | pA₂ Value | Reference |

| Guinea Pig Ileum | Substance P | [D-Pro⁴,D-Trp⁷,⁹]SP(4-11) | ~6.0 | |

| Rabbit Mesenteric Vein | Substance P | [D-Pro⁴,D-Trp⁷,⁹]SP(4-11) | ~6.0 | |

| Guinea Pig Trachea | Substance P | [D-Pro⁴,D-Trp⁷,⁹]SP(4-11) | ~6.0 |

Experimental Protocol: Guinea Pig Ileum Bioassay

The isolated guinea pig ileum preparation is a classic and robust method for characterizing the activity of Substance P and its antagonists.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Substance P

-

[Pro⁴,Trp⁷,⁹]-Substance P (4-11)

-

Organ bath system with an isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of [Pro⁴,Trp⁷,⁹]-Substance P (4-11) to the organ bath and incubate for a predetermined time (e.g., 20 minutes).

-

Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio and construct a Schild plot to determine the pA₂ value.

Mechanism of Action: NK1 Receptor Signaling

Substance P exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P initiates a cascade of intracellular signaling events. [Pro⁴,Trp⁷,⁹]-Substance P (4-11) acts by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting these downstream signaling pathways.

NK1 Receptor Signaling Pathway

Caption: Signaling pathway of the NK1 receptor upon activation by Substance P and its inhibition by [Pro⁴,Trp⁷,⁹]-SP(4-11).

Experimental Workflow: Antagonist Characterization

Caption: General experimental workflow for the synthesis and characterization of [Pro⁴,Trp⁷,⁹]-SP(4-11).

Conclusion and Future Directions

[Pro⁴,Trp⁷,⁹]-Substance P (4-11) and its analogs have been invaluable tools for neuropharmacology research. Their development has significantly advanced our understanding of the role of Substance P and the NK1 receptor in a wide range of physiological and pathological processes. While the focus in drug development has largely shifted towards non-peptidic NK1 receptor antagonists due to their improved pharmacokinetic properties, the foundational knowledge gained from these early peptidic antagonists remains critical. Future research may continue to utilize these compounds as pharmacological probes to explore the nuances of NK1 receptor function and signaling in various cellular contexts.

Structure-Activity Relationship of [Pro(4), Trp(7,9)]-Substance P (4-11) Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C-terminal octapeptide analogues of Substance P (SP), specifically focusing on the [Pro(4), Trp(7,9)]-SP (4-11) scaffold. These analogues have been instrumental in the development of potent and selective antagonists for the neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and various central nervous system disorders. This document summarizes the quantitative biological data, details the experimental methodologies for the characterization of these compounds, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P (SP) is an eleven-amino-acid neuropeptide and a member of the tachykinin family. It exhibits a high affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The interaction between SP and the NK1 receptor is implicated in a multitude of physiological and pathological processes, including the transmission of pain signals, neurogenic inflammation, and the regulation of mood and anxiety. Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of drug discovery efforts.

The C-terminal fragment of Substance P, particularly the sequence from position 4 to 11, retains significant biological activity. Early research into the SAR of SP analogues revealed that specific modifications within this octapeptide sequence could convert the endogenous agonist into a competitive antagonist. The substitution of L-amino acids with their D-isomers at key positions, notably the introduction of a D-Proline at position 4 and D-Tryptophan residues at positions 7 and 9, proved to be a critical strategy in the design of potent NK1 receptor antagonists. This guide delves into the SAR of this specific class of [Pro(4), Trp(7,9)]-SP (4-11) analogues.

Quantitative Structure-Activity Relationship Data

The biological activity of [Pro(4), Trp(7,9)]-SP (4-11) analogues is typically assessed through functional assays, such as the guinea pig ileum contraction assay, and receptor binding assays. The potency of antagonists is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

The following table summarizes the reported pA2 values for a series of [Pro(4), Trp(7,9)]-SP (4-11) analogues, highlighting the impact of specific amino acid substitutions on their antagonist potency at the NK1 receptor in the guinea pig ileum.

| Analogue | Modification | pA2 Value (Guinea Pig Ileum) | Reference |

| [D-Pro4, D-Trp7,9]-SP(4-11) | D-Pro at position 4, D-Trp at positions 7 and 9 | ~6.0 | [1] |

| [D-Pro4, D-Trp7,9,10]-SP(4-11) | D-Pro at position 4, D-Trp at positions 7, 9, and 10 | < 4.8 | [2] |

| [Arg6, D-Trp10]-SP(6-11) | Arg at position 6, D-Trp at position 10 | Reasonable Antagonist | [1] |

Note: The data presented is derived from cited literature and is intended for comparative SAR analysis. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR data. The following sections outline the general protocols for the key experiments used to characterize [Pro(4), Trp(7,9)]-SP (4-11) analogues.

Guinea Pig Ileum Contraction Assay

This bioassay is a classical pharmacological preparation used to assess the contractile or relaxant effects of substances on smooth muscle and to determine the potency of antagonists.

Objective: To determine the antagonist potency (pA2 value) of [Pro(4), Trp(7,9)]-SP (4-11) analogues against Substance P-induced contractions in the isolated guinea pig ileum.

Methodology:

-

Tissue Preparation:

-

A male guinea pig is euthanized by cervical dislocation.

-

A segment of the terminal ileum is excised and placed in a petri dish containing warm, oxygenated Krebs-Henseleit solution.

-

The lumen is gently flushed to remove intestinal contents.

-

A 2-3 cm segment of the ileum is isolated and mounted in a temperature-controlled (37°C) organ bath containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram, with regular washing every 15 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to Substance P is established to determine the EC50 (the concentration that produces 50% of the maximal response).

-

The tissue is then washed and allowed to return to baseline.

-

The preparation is incubated with a known concentration of the antagonist ([Pro(4), Trp(7,9)]-SP (4-11) analogue) for a predetermined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to Substance P is then generated in the presence of the antagonist.

-

This procedure is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

-

Radioligand Binding Assay for NK1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of [Pro(4), Trp(7,9)]-SP (4-11) analogues for the NK1 receptor.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the NK1 receptor (e.g., rat brain cortex, CHO cells transfected with the human NK1 receptor) are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or [125I]-Bolton Hunter-Substance P).

-

Increasing concentrations of the unlabeled test compound ([Pro(4), Trp(7,9)]-SP (4-11) analogue).

-

The membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK1 receptor antagonist (e.g., aprepitant).

-

The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflow

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P or an agonist analogue to the NK1 receptor initiates a cascade of intracellular events. The following diagram, generated using Graphviz, illustrates the primary signaling pathway.

References

Methodological & Application

Application Notes and Protocols for "Substance P (4-11), pro(4)-trp(7,9)-" In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Substance P (4-11), pro(4)-trp(7,9)-", a synthetic analog of the C-terminal fragment of Substance P (SP), is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Substance P, a neuropeptide of the tachykinin family, is involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction. By competitively blocking the binding of Substance P to its receptor, "Substance P (4-11), pro(4)-trp(7,9)-" serves as a valuable tool for investigating the roles of the Substance P/NK1 receptor system in various in vitro models. These application notes provide detailed protocols for the in vitro use of this antagonist.

Physicochemical Properties and Storage

| Property | Value |

| Synonyms | [D-Pro4,D-Trp7,9]-Substance P (4-11) |

| Molecular Formula | C₅₇H₇₅N₁₃O₁₀S |

| Molecular Weight | 1134.4 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and water |

| Storage | Store at -20°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles. |

Quantitative Data Summary

The antagonistic potency of "Substance P (4-11), pro(4)-trp(7,9)-" has been evaluated in various in vitro functional assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay System | Reference |

| pA2 | ~6.0 | Guinea Pig Ileum (Substance P-induced contraction) | [1] |

| IC50 | 2500 nM | Displacement of ¹²⁵I-BHSP binding on cortical glial cells | [2] |

| Potency | Micromolar range | Displacement of [³H]SP binding in rat spinal cord | [3][4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Guinea Pig Ileum Organ Bath Assay for Smooth Muscle Contraction

This protocol details the procedure to assess the antagonistic effect of "Substance P (4-11), pro(4)-trp(7,9)-" on Substance P-induced smooth muscle contraction in an isolated guinea pig ileum preparation.

Materials:

-

Guinea pig

-

Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Substance P

-

"Substance P (4-11), pro(4)-trp(7,9)-"

-

Organ bath with an isometric force transducer

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Humanely euthanize a guinea pig and exsanguinate.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing warm Tyrode's solution aerated with carbogen.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into 2-3 cm segments.

-

Mount a segment in the organ bath containing Tyrode's solution at 37°C and continuously bubble with carbogen.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

Record a cumulative concentration-response curve for Substance P (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Wash the tissue repeatedly until the baseline is restored.

-

Incubate the tissue with "Substance P (4-11), pro(4)-trp(7,9)-" at a specific concentration (e.g., 10⁻⁷ M) for 20-30 minutes.

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

-

Analyze the data to determine the shift in the EC₅₀ of Substance P and calculate the pA₂ value for the antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the ability of "Substance P (4-11), pro(4)-trp(7,9)-" to inhibit Substance P-induced increases in intracellular calcium in cells expressing the NK1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human NK1 receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Substance P

-

"Substance P (4-11), pro(4)-trp(7,9)-"

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the calcium indicator loading buffer by dissolving Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.

-

Remove the culture medium and load the cells with the calcium indicator buffer for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of "Substance P (4-11), pro(4)-trp(7,9)-" to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Calculate the inhibition of the Substance P-induced calcium signal by the antagonist and determine the IC₅₀ value.

GTPγS Binding Assay for G Protein Activation

This assay determines the effect of "Substance P (4-11), pro(4)-trp(7,9)-" on the activation of G proteins coupled to the NK1 receptor, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes prepared from cells expressing the NK1 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

Substance P

-

"Substance P (4-11), pro(4)-trp(7,9)-"

-

Scintillation cocktail and counter

Procedure:

-

In a microcentrifuge tube, combine the cell membranes, GDP, and varying concentrations of "Substance P (4-11), pro(4)-trp(7,9)-".

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Add Substance P to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Analyze the data to determine the inhibitory effect of the antagonist on Substance P-stimulated [³⁵S]GTPγS binding.

Visualizations

Substance P / NK1 Receptor Signaling Pathway

Caption: Substance P/NK1 Receptor Signaling Pathway.

General Experimental Workflow

Caption: General workflow for in vitro antagonist characterization.

References

Application Notes and Protocols for In Vivo Animal Studies of Substance P (4-11), pro(4)-trp(7,9)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in neurotransmission, inflammation, and pain perception.[1][2] Its biological effects are primarily mediated through the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor. The synthetic peptide, Substance P (4-11), pro(4)-trp(7,9)-, is a potent antagonist of Substance P. It competitively blocks the NK-1 receptor, thereby inhibiting the physiological effects induced by Substance P.[1] This document provides detailed application notes and protocols for the in vivo use of this antagonist in animal models, focusing on its application in studying hypotension and smooth muscle contraction.

Mechanism of Action

Substance P (4-11), pro(4)-trp(7,9)- acts as a competitive antagonist at the NK-1 receptor. By binding to this receptor, it prevents the endogenous ligand, Substance P, from initiating its downstream signaling cascade. The binding of Substance P to the NK-1 receptor typically activates G-proteins (Gq and Gs), which in turn stimulate phospholipase C. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction and vasodilation. Substance P (4-11), pro(4)-trp(7,9)- effectively blocks these signaling events.

Figure 1: Signaling pathway of Substance P and its antagonism.

Applications in In Vivo Animal Studies

Substance P (4-11), pro(4)-trp(7,9)- is a valuable tool for investigating the physiological roles of Substance P in various animal models. Key applications include:

-

Cardiovascular Research: Studying the role of Substance P in blood pressure regulation and vasodilation.[1][3]

-

Gastrointestinal Research: Investigating the involvement of Substance P in smooth muscle contraction and gut motility.[2]

-

Neuroscience Research: Exploring the role of Substance P in pain transmission and neurogenic inflammation.

Experimental Protocols

The following are detailed protocols for two common in vivo applications of Substance P (4-11), pro(4)-trp(7,9)-.

Inhibition of Substance P-Induced Hypotension in Anesthetized Rats

This protocol describes how to evaluate the antagonistic effect of Substance P (4-11), pro(4)-trp(7,9)- on the hypotensive response induced by Substance P in anesthetized rats.[1]

Materials:

-

Substance P (agonist)

-

Substance P (4-11), pro(4)-trp(7,9)- (antagonist)

-

Anesthetic (e.g., urethane or sodium pentobarbital)[4]

-

Saline (0.9% NaCl)

-

Male Wistar rats (250-300g)

-

Pressure transducer and recording system

-

Catheters for arterial and venous cannulation

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic (e.g., urethane at 1.2 g/kg, intraperitoneally).[5]

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the carotid artery for direct blood pressure measurement using a pressure transducer.

-

Cannulate the jugular vein for intravenous administration of substances.

-

Allow the animal to stabilize for at least 20 minutes after surgery before starting the experiment.

-

-

Drug Preparation:

-

Dissolve Substance P and Substance P (4-11), pro(4)-trp(7,9)- in saline to the desired concentrations.

-

-

Experimental Workflow:

Figure 2: Workflow for the hypotension experiment.

-

Data Collection and Analysis:

-

Record the mean arterial pressure (MAP) continuously.

-

Establish a baseline MAP.

-

Administer a standard dose of Substance P intravenously and record the maximum fall in MAP.

-

After the blood pressure returns to baseline, administer the antagonist, Substance P (4-11), pro(4)-trp(7,9)-, intravenously.

-

After a predetermined time (e.g., 5-10 minutes), challenge the animal again with the same dose of Substance P and record the hypotensive response.

-

Calculate the percentage inhibition of the Substance P-induced hypotension by the antagonist.

-

Construct dose-response curves for the antagonist by testing a range of doses.

-

Quantitative Data Summary:

| Animal Model | Agonist (Substance P) Dose | Antagonist (Substance P (4-11), pro(4)-trp(7,9)-) Dose | Route of Administration | Observed Effect | Reference |

| Anesthetized Rat | Not specified | Not specified | Intravenous | Inhibition of hypotensive effect | [1] |

Inhibition of Substance P-Induced Contraction of Isolated Guinea Pig Ileum

This protocol details the in vitro methodology to assess the antagonistic properties of Substance P (4-11), pro(4)-trp(7,9)- on smooth muscle contractions induced by Substance P in the isolated guinea pig ileum.[2]

Materials:

-

Substance P (agonist)

-

Substance P (4-11), pro(4)-trp(7,9)- (antagonist)

-

Tyrode's solution or Krebs-Henseleit solution

-

Male guinea pig (250-350g)

-

Organ bath with temperature control and aeration

-

Isotonic transducer and recording system

-

Surgical instruments

Procedure:

-

Tissue Preparation:

-

Euthanize the guinea pig by a humane method (e.g., cervical dislocation).

-

Isolate a segment of the terminal ileum and place it in a petri dish containing oxygenated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

-

Experimental Setup:

-

Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Connect one end of the tissue to a fixed point and the other end to an isotonic transducer to record contractions.

-

Apply a resting tension of approximately 1g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

-

-

Experimental Workflow:

Figure 3: Workflow for the isolated guinea pig ileum experiment.

-

Data Collection and Analysis:

-

Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations to the organ bath.

-

After washing the tissue and allowing it to return to baseline, add a fixed concentration of Substance P (4-11), pro(4)-trp(7,9)- to the bath and incubate for a specific period (e.g., 15-20 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

-

The antagonistic effect is observed as a rightward shift in the concentration-response curve of Substance P.

-

Calculate the pA2 value to quantify the potency of the antagonist.

-

Quantitative Data Summary:

| Animal Model | Agonist (Substance P) Concentration | Antagonist (Substance P (4-11), pro(4)-trp(7,9)-) Concentration | Tissue | Observed Effect | Reference |

| Guinea Pig | Not specified | Not specified | Isolated Ileum | Inhibition of stimulatory actions | [1] |

| Guinea Pig | 5 x 10⁻⁷ M | Not specified | Isolated Ileum | Investigation of atropine-sensitive and resistant responses | [2] |

Conclusion

Substance P (4-11), pro(4)-trp(7,9)- is a potent and specific antagonist of the NK-1 receptor, making it an invaluable tool for elucidating the diverse physiological and pathophysiological roles of Substance P in in vivo animal models. The detailed protocols provided herein for assessing its effects on blood pressure and smooth muscle contraction offer a solid foundation for researchers to incorporate this antagonist into their studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the tachykinin system.

References

- 1. An examination of the pharmacology of two substance P antagonists and the evidence for tachykinin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P antagonists active in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic effects of substance P and its receptor antagonist RP67580 in anesthetized rats with carbon tetrachloride-induced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols for Calcium Imaging Assays with Substance P (4-11), pro(4)-trp(7,9)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and other physiological processes through its interaction with the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, mobilizes intracellular calcium, leading to a cascade of cellular events. "Substance P (4-11), pro(4)-trp(7,9)-", a synthetic analog of a C-terminal fragment of Substance P, acts as a potent and selective antagonist of the NK-1 receptor. By blocking the binding of Substance P, this antagonist inhibits the subsequent rise in intracellular calcium.

These application notes provide a detailed protocol for a calcium imaging assay to characterize the inhibitory activity of "Substance P (4-11), pro(4)-trp(7,9)-" on the NK-1 receptor. This assay is a valuable tool for researchers in neuroscience, immunology, and drug discovery for screening and characterizing novel NK-1 receptor antagonists.

Principle of the Assay

The assay utilizes a cell line stably expressing the human NK-1 receptor. These cells are loaded with a fluorescent calcium indicator, such as Fluo-4 AM. In a resting state, the intracellular calcium concentration is low, and the dye exhibits minimal fluorescence. Upon stimulation with Substance P, the NK-1 receptor is activated, leading to an increase in intracellular calcium and a corresponding increase in the fluorescence signal. When the cells are pre-incubated with the antagonist "Substance P (4-11), pro(4)-trp(7,9)-", it competitively binds to the NK-1 receptor, preventing Substance P from binding and thereby inhibiting the calcium influx and the subsequent fluorescence increase. The potency of the antagonist is determined by measuring the reduction in the fluorescence signal in the presence of varying concentrations of the compound.

Data Presentation

The inhibitory activity of "Substance P (4-11), pro(4)-trp(7,9)-" is quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the expected quantitative data from a representative calcium mobilization assay.

| Parameter | Agonist (Substance P) | Antagonist (Substance P (4-11), pro(4)-trp(7,9)-) |

| Cell Line | HEK293 cells stably expressing human NK-1 receptor | HEK293 cells stably expressing human NK-1 receptor |

| Assay Readout | Intracellular Calcium Mobilization | Inhibition of Substance P-induced Calcium Mobilization |

| EC50 | ~3 nM | - |

| IC50 | - | ~10 nM |

| Assay Window (Signal/Background) | > 5 | > 5 |

| Z'-factor | > 0.5 | > 0.5 |

Signaling Pathway

The activation of the NK-1 receptor by Substance P initiates a well-defined signaling cascade leading to intracellular calcium release. The antagonist, "Substance P (4-11), pro(4)-trp(7,9)-", blocks this pathway at the receptor level.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Neurokinin-1 (NK-1) receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Substance P (powder, to be dissolved in sterile water or assay buffer).

-